4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, (R)-
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Overview
Description
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- is a complex organic compound with a molecular formula of C18H19NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties
Mechanism of Action
The mechanism of action of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-1-ol
- ®-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-2-ol
- 6a-β-Aporphine, 1,2-dimethoxy-
- (6aR)-1,2,10-Trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-11-ol
Uniqueness
What sets 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .
Properties
CAS No. |
83694-77-3 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-1,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)18(22-2)16(17)20/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
KKUYSGPGLHCNJX-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)OC)O |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)OC)O |
Origin of Product |
United States |
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